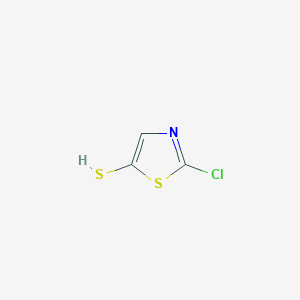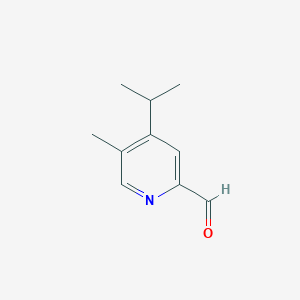
3-Bromo-2-chloro-4,5-difluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-4,5-difluorotoluene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a toluene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4,5-difluorotoluene typically involves halogenation reactions. One common method is the selective bromination and chlorination of 4,5-difluorotoluene. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperatures and specific solvents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-4,5-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate. The reactions are conducted under inert atmospheres, such as nitrogen or argon.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Coupling Products: Biaryl compounds and other complex aromatic structures are typical products of coupling reactions.
科学的研究の応用
3-Bromo-2-chloro-4,5-difluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Agrochemicals: The compound is investigated for its role in the synthesis of new agrochemical agents.
作用機序
The mechanism of action of 3-Bromo-2-chloro-4,5-difluorotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- 2-Bromo-4,5-difluorotoluene
- 3-Bromo-4-chlorobenzotrifluoride
- 1-Bromo-2,4,5-trifluorobenzene
Uniqueness
3-Bromo-2-chloro-4,5-difluorotoluene is unique due to the specific arrangement of halogen atoms on the toluene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for selective reactions and the synthesis of specialized compounds.
特性
CAS番号 |
1208077-47-7 |
|---|---|
分子式 |
C7H4BrClF2 |
分子量 |
241.46 g/mol |
IUPAC名 |
3-bromo-4-chloro-1,2-difluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4BrClF2/c1-3-2-4(10)7(11)5(8)6(3)9/h2H,1H3 |
InChIキー |
USBJXABOSIMXOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)Br)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


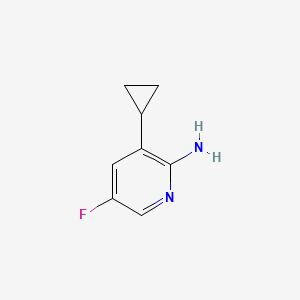

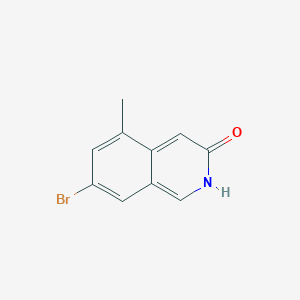
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)

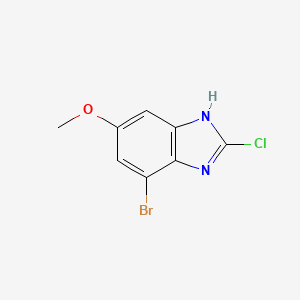

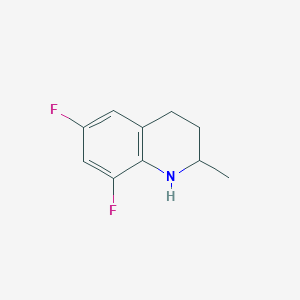
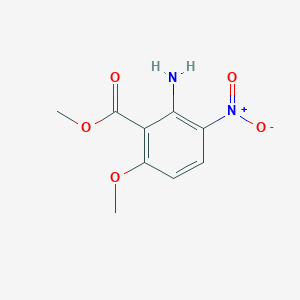
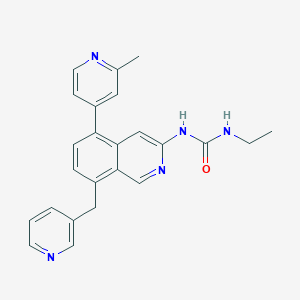
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
